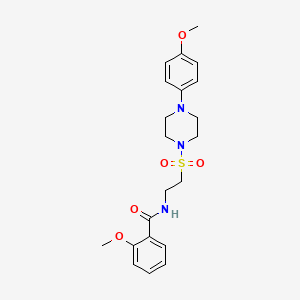
2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a sulfonyl-ethyl linkage. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.
作用機序
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is a crucial enzyme involved in the breakdown of acetylcholine, a neurotransmitter associated with memory and cognition. The α1-ARs are a class of G-protein-coupled receptors (GPCRs) that play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound acts as an inhibitor of AChE , thereby increasing central cholinergic neurotransmission . This is particularly relevant in the context of Alzheimer’s disease, where a reduction in acetylcholine levels is a significant pathological feature . Additionally, the compound shows affinity towards α1-ARs , indicating its potential role in modulating the functions of these receptors .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission. This can potentially ameliorate the cognitive deficits observed in conditions like Alzheimer’s disease . The interaction with α1-ARs can influence various physiological processes, including the contraction of smooth muscles .
Pharmacokinetics
The compound has been found to possess adequate pharmacokinetic properties, as supported by in silico studies . .
Result of Action
In vivo studies have shown that the compound can ameliorate alterations induced by neurotoxic agents on behavioural and neurochemical indices . It has been observed to improve short-term memory and anxiety levels in animal models . Furthermore, it can attenuate neurotoxic effects, prevent lipid peroxidation and protein damage, and restore the levels of endogenous antioxidant enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the presence of neurotoxic agents in the environment can impact the compound’s effectiveness . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a sulfonyl chloride to introduce the sulfonyl group. The final step involves the coupling of the sulfonyl-ethyl intermediate with 2-methoxybenzamide under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is also common to enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
類似化合物との比較
Similar Compounds
para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects, known for its ability to inhibit the reuptake and induce the release of monoamine neurotransmitters.
Trifluoromethylphenylpiperazine (TFMPP): Another piperazine derivative that acts as a nonselective serotonin receptor agonist.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A compound with a similar methoxyphenyl group, known for its unique structural properties.
Uniqueness
2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide stands out due to its combination of a methoxyphenyl group and a sulfonyl-ethyl linkage, which imparts unique chemical and pharmacological properties. Its ability to modulate multiple neurotransmitter systems and receptor activities makes it a compound of interest for further research and potential therapeutic applications.
特性
IUPAC Name |
2-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-28-18-9-7-17(8-10-18)23-12-14-24(15-13-23)30(26,27)16-11-22-21(25)19-5-3-4-6-20(19)29-2/h3-10H,11-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTRJUPGMBTWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

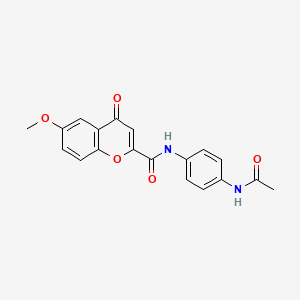
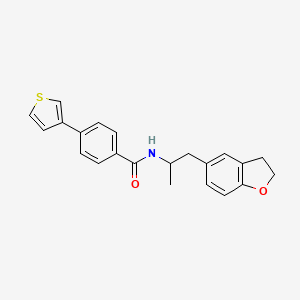
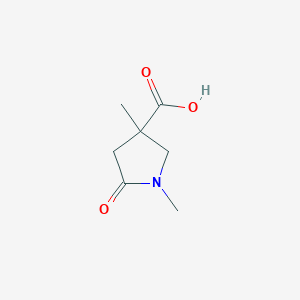
![2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2794829.png)
![4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2794830.png)
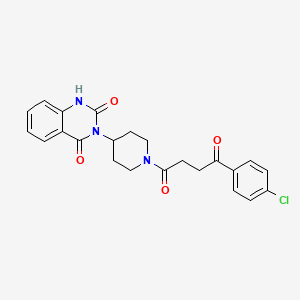
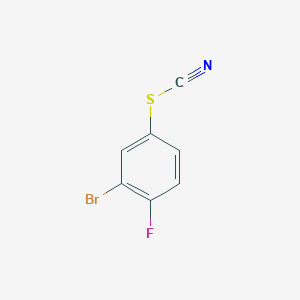
![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2794835.png)
![N-(3-chlorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2794837.png)
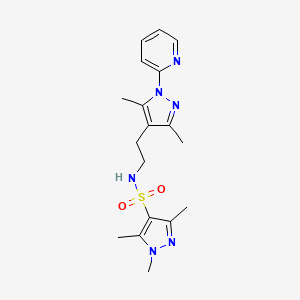

![3-[(2-azepan-1-yl-2-oxoethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2794845.png)
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2794846.png)
